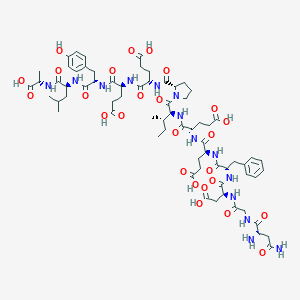
(1H-1,2,4-Triazol-1-yl)méthanol
Vue d'ensemble
Description
(1H-1,2,4-Triazol-1-yl)methanol is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a white to light yellow powder or crystal with a molecular formula of C3H5N3O and a molecular weight of 99.09 g/mol .
Applications De Recherche Scientifique
(1H-1,2,4-Triazol-1-yl)methanol has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of (1H-1,2,4-Triazol-1-yl)methanol and its derivatives is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .
Mode of Action
(1H-1,2,4-Triazol-1-yl)methanol and its derivatives interact with the aromatase enzyme by forming hydrogen bonds . This interaction inhibits the activity of the enzyme, thereby disrupting the synthesis of estrogens . The inhibition of estrogen production can lead to the suppression of estrogen-dependent cancer cell growth .
Biochemical Pathways
The inhibition of the aromatase enzyme by (1H-1,2,4-Triazol-1-yl)methanol affects the biosynthesis of estrogens. This disruption in the estrogen biosynthesis pathway can lead to a decrease in the proliferation of estrogen-dependent cancer cells .
Result of Action
The result of the action of (1H-1,2,4-Triazol-1-yl)methanol is the inhibition of the growth and proliferation of estrogen-dependent cancer cells . This is achieved through the disruption of estrogen biosynthesis, which is crucial for the growth of these cells .
Analyse Biochimique
Biochemical Properties
(1H-1,2,4-Triazol-1-yl)methanol has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context. For instance, it has been used in the synthesis of metal-organic frameworks, indicating potential interactions with metal ions .
Cellular Effects
The effects of (1H-1,2,4-Triazol-1-yl)methanol on cells are diverse and context-dependent. Some studies have suggested that it exhibits potent inhibitory activities against certain cancer cell lines . It influences cell function by potentially altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (1H-1,2,4-Triazol-1-yl)methanol is complex and multifaceted. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1H-1,2,4-Triazol-1-yl)methanol can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
(1H-1,2,4-Triazol-1-yl)methanol may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing (1H-1,2,4-Triazol-1-yl)methanol involves the cyclization reaction of methyl hydrazine with formyl hydrazine, followed by hydrogenation . Another method includes the reaction of N-formyl-2-trityloxyacetamide with methyl hydrazine in the presence of p-toluenesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of (1H-1,2,4-Triazol-1-yl)methanol typically involves large-scale synthesis using similar cyclization and hydrogenation reactions. The process is optimized for high yield and purity, often exceeding 98% .
Analyse Des Réactions Chimiques
Types of Reactions
(1H-1,2,4-Triazol-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, amines, and various substituted derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- (1-Methyl-1H-1,2,4-triazol-3-yl)methanol
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 1-Benzyl-1H-1,2,3-triazol-4-yl)methanol
Uniqueness
(1H-1,2,4-Triazol-1-yl)methanol is unique due to its versatile reactivity and wide range of applications. Its ability to form stable hydrogen bonds and its relatively simple synthesis make it a valuable compound in both research and industrial settings .
Propriétés
IUPAC Name |
1,2,4-triazol-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c7-3-6-2-4-1-5-6/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRAKJMHCWUABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364266 | |
| Record name | (1H-1,2,4-Triazol-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74205-82-6 | |
| Record name | (1H-1,2,4-Triazol-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-1,2,4-triazol-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)








